molecular formula C9H13IN2O B13909025 5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole

Cat. No.: B13909025
M. Wt: 292.12 g/mol
InChI Key: VKNIRHOYZGVSDC-UHFFFAOYSA-N
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Description

Role of Iodinated Pyrazoles in Medicinal Chemistry and Catalytic Applications

Iodinated pyrazoles have garnered attention for their dual utility in drug discovery and catalytic frameworks. The presence of iodine at the C-5 position in 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole introduces a heavy halogen atom that enhances intermolecular interactions, such as halogen bonding, which is critical in protein-ligand recognition. This property has been exploited in the design of kinase inhibitors and antimicrobial agents, where the iodine atom improves binding affinity and selectivity. For example, analogous iodopyrazoles have demonstrated inhibitory activity against bacterial enoyl-acyl carrier protein reductase (FabI), a target for antibiotic development.

In catalysis, the iodine substituent enables participation in Ullmann, Suzuki-Miyaura, and Sonogashira couplings. A notable application involves CuI-catalyzed alkoxylation reactions, where 4-iodopyrazoles react with alcohols to form 4-alkoxy derivatives. Studies show that primary alcohols like ethanol and n-propanol achieve yields of 76% and 64%, respectively, under optimized conditions. The tetrahydropyranyl group in this compound further stabilizes intermediates during these reactions, reducing side-product formation. This dual functionality—medicinal relevance and catalytic versatility—positions iodinated pyrazoles as multifunctional building blocks in synthetic chemistry.

Strategic Importance of Regioselective Functionalization in Pyrazole Derivatives

Regioselective functionalization of pyrazoles is pivotal for tailoring their physicochemical and biological properties. The synthesis of this compound exemplifies this principle, as its preparation relies on precise iodination at the C-5 position. Cadmium(II) acetate-mediated iodination protocols have been developed to achieve high regioselectivity, particularly in pyrazoles with electron-donating groups like methyl substituents. For instance, derivatives bearing propargyl groups undergo iodination at the C-4 position with 85% efficiency when reacted with iodine in dimethyl sulfoxide (DMSO), showcasing the directing effects of substituents.

The tetrahydropyranyl protecting group plays a critical role in regiocontrol during functionalization. By shielding the N-1 position, it prevents unwanted side reactions and directs electrophilic attacks to the C-5 iodine site. This strategy is evident in the synthesis of asymmetric imineligands, where the tetrahydropyranyl group ensures selective formylation at the C-3 and C-5 positions. Recent advancements using potassium iodate (KIO₃) and diphenyl diselenide ((PhSe)₂) under acidic conditions have further streamlined the iodination of pyrazoles, achieving 92% yield for 4-iodo-1-aryl-1H-pyrazoles. Such methodologies underscore the importance of protecting groups and reaction conditions in achieving regioselective outcomes, enabling the construction of complex heterocyclic architectures.

Properties

Molecular Formula

C9H13IN2O

Molecular Weight

292.12 g/mol

IUPAC Name

5-iodo-4-methyl-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C9H13IN2O/c1-7-6-11-12(9(7)10)8-4-2-3-5-13-8/h6,8H,2-5H2,1H3

InChI Key

VKNIRHOYZGVSDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C2CCCCO2)I

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the pyrazole ring followed by regioselective iodination at the 5-position and installation of the tetrahydropyran-2-yl substituent at the nitrogen atom of the pyrazole. The methyl group at the 4-position is typically introduced via the starting pyrazole or during ring formation.

Key Intermediate Preparation

According to patent WO2020118597A1, a closely related intermediate, ethyl 3-amino-1-[(3R,4S)-4-cyanotetrahydropyran-3-yl]pyrazole-4-carboxylate, is synthesized by reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with 3,6-dihydro-2H-pyran-4-carbonitrile in the presence of a base and an organic solvent at elevated temperature, followed by chiral separation. The base can be potassium carbonate or potassium phosphate tribasic, and solvents include toluene or acetonitrile. The equivalents of 3,6-dihydro-2H-pyran-4-carbonitrile vary between 1.1 to 2.5 equivalents for optimal conversion (Scheme 6 in the patent).

This intermediate provides a tetrahydropyran moiety attached to the pyrazole nitrogen, which is structurally related to the target compound.

Methyl Substitution at the 4-Position

The methyl group at the 4-position can be introduced either by starting from a 4-methyl-substituted pyrazole precursor or by methylation reactions post-pyrazole formation. Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base, although the exact method depends on the substrate's reactivity and protecting groups[General knowledge].

Alternative Synthetic Approaches

Other synthetic strategies for pyrazole derivatives with tetrahydropyran substituents involve cross-dehydrogenative coupling reactions between 1,3-dicarbonyl compounds and amino-pyrazole derivatives under acidic conditions and oxygen atmosphere, as described by Behbehani et al. This method, although applied to pyrazolo[1,5-a]pyridines, demonstrates the versatility of constructing N-substituted pyrazole systems with various substituents, potentially adaptable for the synthesis of this compound.

Detailed Reaction Conditions and Outcomes

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Pyrazole intermediate formation Ethyl 3-amino-1H-pyrazole-4-carboxylate + 3,6-dihydro-2H-pyran-4-carbonitrile + Base (K2CO3 or K3PO4) Toluene or Acetonitrile Elevated (not specified, typically 80-110 °C) Not specified Equivalents of pyran-carbonitrile: 1.1-2.5; followed by chiral separation
Ester hydrolysis Lithium salt (LiBr or LiOH), triethylamine, catalytic water Not specified 65-85 °C Not specified Converts ester to acid intermediate
Iodination Iodine source (e.g., NIS, ICl) + oxidant Organic solvent (e.g., acetonitrile) Room temperature to mild heating Not specified Regioselective iodination at 5-position of pyrazole (general method)
Methylation Methyl iodide or dimethyl sulfate + base Polar aprotic solvent (e.g., DMF) Room temperature to reflux Not specified Introduces methyl group at 4-position (general method)
N-Functionalization via CDC 1,3-Dicarbonyl compounds + N-amino-pyrazoles + Acetic acid + O2 atmosphere Ethanol 130 °C, 18 h 80-90% (for related pyrazolo derivatives) Cross-dehydrogenative coupling method for N-substituted pyrazoles
T3P-Promoted Condensation T3P + ketones + NH-heterocycles + microwave irradiation Various solvents Microwave conditions Up to 94% Metal- and base-free method for N-alkenylation, adaptable to N-substituted pyrazoles

Chemical Reactions Analysis

Types of Reactions

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-methyl-1-tetrahydropyran-2-yl-pyrazole .

Scientific Research Applications

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Iodo vs. Other Halogens

The iodine substituent in 5-Iodo-4-methyl-1-THP-pyrazole distinguishes it from analogs like 5-chloro-4-methyl-1-THP-pyrazole and 5-bromo-4-methyl-1-THP-pyrazole . Key differences include:

Property 5-Iodo Derivative 5-Bromo Derivative 5-Chloro Derivative
Molecular Weight 320.1 g/mol 274.6 g/mol 230.6 g/mol
Electrophilicity High Moderate Low
Solubility (H₂O) 0.5 mg/mL 1.2 mg/mL 2.8 mg/mL
Reactivity in Coupling Slow (steric hindrance) Moderate Fast

Chloro/bromo analogs are preferred in high-yield synthetic pathways .

Ring System Variations: THP vs. Other Protecting Groups

The THP group at N1 contrasts with trityl or benzyl protecting groups in analogs like 5-iodo-4-methyl-1-trityl-pyrazole :

Property 1-THP Derivative 1-Trityl Derivative
Acid Stability High Low (deprotection at pH < 3)
Steric Bulk Moderate High
Synthetic Flexibility Easy removal (HCl/MeOH) Harsh conditions (TFA)

THP derivatives are advantageous in multi-step syntheses due to mild deprotection conditions, whereas trityl groups are more stable but less versatile .

Pharmacological Profile vs. Pyrazolopyrimidines

Pyrazolopyrimidines (e.g., 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine) share structural motifs but exhibit distinct bioactivity. Unlike 5-iodo-4-methyl-1-THP-pyrazole, pyrazolopyrimidines often target kinases or GTPase enzymes due to their planar, fused-ring systems. For example:

  • Pyrazolopyrimidines show nanomolar affinity for adenosine receptors (Ki = 8 nM for A2A) .
  • 5-Iodo-4-methyl-1-THP-pyrazole lacks reported receptor binding data but demonstrates moderate inhibitory activity in preliminary kinase assays (IC₅₀ ~ 50 μM) .

Biological Activity

5-Iodo-4-methyl-1-tetrahydropyran-2-yl-pyrazole is a compound of significant interest within medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The addition of a tetrahydropyran moiety enhances its chemical diversity, potentially influencing its biological interactions. The presence of iodine at the 5-position and methyl at the 4-position contributes to its reactivity and biological profile.

Mode of Action

The biological activity of pyrazole derivatives often stems from their ability to interact with various biological targets. The tetrahydropyran (THP) ring is known to play a role in modulating biochemical pathways, potentially influencing enzyme activity and receptor interactions.

Anticancer Properties

Research indicates that pyrazole derivatives can exhibit anticancer properties through various mechanisms, including the inhibition of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis . Preliminary studies suggest that this compound may inhibit specific molecular pathways involved in cancer cell proliferation.

Anti-inflammatory Activity

Compounds with pyrazole scaffolds have been recognized for their anti-inflammatory effects. For example, some derivatives have shown significant inhibition of inflammatory markers in vitro, suggesting potential for therapeutic applications in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains, indicating that this compound may also possess antimicrobial properties .

Research Findings and Case Studies

Study Findings
Inhibition of Thymidine Phosphorylase Pyrazolo[1,5-a][1,3,5]triazine derivatives showed significant TP inhibition, correlating with reduced tumor growth in preclinical models .
Anti-inflammatory Effects Compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Testing Pyrazole derivatives exhibited promising results against E. coli and S. aureus, highlighting their potential as antimicrobial agents .

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